molecular formula C7H21N3Si B1585068 Tris(dimethylamino)methylsilane CAS No. 3768-57-8

Tris(dimethylamino)methylsilane

Número de catálogo B1585068
Número CAS: 3768-57-8
Peso molecular: 175.35 g/mol
Clave InChI: AHKKZIUZTWZKDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tris(dimethylamino)methylsilane is a chemical compound with the molecular formula C7H21N3Si . It is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . It can also be used to form multicomponent silicon-containing thin films .


Synthesis Analysis

Tris(dimethylamino)methylsilane is synthesized in the reaction of N,N,N′,N′-Tetramethylformamidinium chloride (TMF-Cl) or bis(dimethylamino)acetonitrile with lithium dimethylamide or sodium dimethylamide, with yields between 55 and 84% .


Molecular Structure Analysis

The Tris(dimethylamino)methylsilane molecule contains a total of 32 atoms. There are 21 Hydrogen atoms, 7 Carbon atoms, and 3 Nitrogen atoms . The molecular weight is 175.35 g/mol .


Chemical Reactions Analysis

The dissociation of Tris(dimethylamino)methylsilane on hot tungsten and tantalum surfaces has been studied under collision-free conditions . The products from the hot-wire decomposition of Tris(dimethylamino)methylsilane were monitored using a 10.5 eV vacuum ultraviolet laser single-photon ionization in tandem with time-of-flight mass spectrometry .


Physical And Chemical Properties Analysis

Tris(dimethylamino)methylsilane has a boiling point of 55-56°C at 17 mmHg, a density of 0.850 g/mL at 22°C, a flash point of 30°C, and a refractive index of 1.432 at 20°C . The molecular weight is 175.35 g/mol .

Aplicaciones Científicas De Investigación

Area-Selective Atomic Layer Deposition (AS-ALD)

TDMAMS is utilized in the area-selective atomic layer deposition of zinc oxide (ZnO) on silicon wafers. This process involves the modification of Si/SiO2 surfaces with TDMAMS to achieve selective deposition . The molecule has been shown to react with Si/SiO2 in a single cycle, reducing the number of silanols on the surface, which is crucial for the AS-ALD process .

Surface Passivation

Researchers have demonstrated the use of TDMAMS for the surface passivation of the inner surfaces of silica capillary columns used in gas chromatography . This application is significant for enhancing the performance and longevity of chromatographic columns by reducing surface interactions that can affect separation quality.

Deposition of Thin Films

TDMAMS serves as an organosilicon source for the deposition of various silicon-containing thin films, including Si oxynitride, carbonitride, nitride, and oxide . These films are essential in microelectronics and protective coatings, and TDMAMS allows for deposition at low substrate temperatures, which is beneficial for temperature-sensitive applications.

Formation of Multicomponent Films

The compound is also used to form multicomponent silicon-containing thin films . These films have applications in advanced material science, where they contribute to the development of new materials with tailored properties for specific uses.

Compatibility with Industrial Tools

TDMAMS’s small molecular size and volatility make it compatible with current industrial tools and processes, particularly in the context of AS-ALD . This compatibility is crucial for the integration of TDMAMS into existing manufacturing workflows.

Thermal Stability Analysis

The thermal stability of TDMAMS-modified surfaces is an important parameter for its application in AS-ALD. Studies have investigated the stability of TDMAMS layers by heating them in air and nitrogen, providing insights into the robustness of the molecule under different conditions .

Spectroscopic Analysis

Spectroscopic ellipsometry: and X-ray photoelectron spectroscopy are used to confirm the deposition of TDMAMS and to study its interaction with surfaces . These techniques are vital for understanding the molecular mechanisms at play and for ensuring the quality of the deposition process.

Mecanismo De Acción

Target of Action

Tris(dimethylamino)methylsilane is primarily used as an organosilicon source for the deposition of various thin films . It targets silicon wafers (Si\SiO2) and modifies them, making it a key component in the production of semiconductors .

Mode of Action

Tris(dimethylamino)methylsilane interacts with its targets (silicon wafers) through a process known as Atomic Layer Deposition (ALD) . In this process, it reacts with Si\SiO2, resulting in the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide .

Biochemical Pathways

The primary biochemical pathway affected by Tris(dimethylamino)methylsilane is the Atomic Layer Deposition (ALD) process . This process involves the sequential reaction of gaseous precursors with a substrate to create thin films. The downstream effects include the creation of multicomponent silicon-containing thin films .

Pharmacokinetics

While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not applicable to Tris(dimethylamino)methylsilane, it’s worth noting that this compound has a boiling point of 142 °C and a density of 0.838 g/mL at 25 °C . These properties impact its volatility and thus its bioavailability in the ALD process .

Result of Action

The result of Tris(dimethylamino)methylsilane’s action is the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide on silicon wafers . These thin films are crucial in the manufacturing of semiconductors, impacting their electrical properties and overall performance .

Action Environment

The action of Tris(dimethylamino)methylsilane is influenced by environmental factors such as temperature and pressure . The depositions can be carried out at low substrate temperatures (<150°C) . Additionally, Tris(dimethylamino)methylsilane is air sensitive and reacts rapidly with moisture, water, and protic solvents , indicating that its efficacy and stability are highly dependent on the environment in which it is stored and used .

Safety and Hazards

Tris(dimethylamino)methylsilane is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing vapors .

Propiedades

IUPAC Name

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKZIUZTWZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063176
Record name Heptamethylsilanetriamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)methylsilane

CAS RN

3768-57-8
Record name N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Record name Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl-
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Record name Heptamethylsilanetriamine
Source EPA DSSTox
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Record name Heptamethylsilanetriamine
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Record name HEPTAMETHYLSILANETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tris(dimethylamino)methylsilane (TDMAMS) interact with silicon dioxide (SiO2) surfaces, and what are the downstream effects?

A1: TDMAMS demonstrates a strong affinity for silicon dioxide surfaces, effectively reacting with surface silanol groups (Si-OH) [, ]. This reaction forms a stable, self-limiting monolayer on the SiO2, significantly reducing the density of available silanol groups [, ]. This surface passivation has important implications for material properties and applications, particularly in areas like semiconductor manufacturing and surface modification [, ].

Q2: Beyond silicon dioxide, does TDMAMS react with other types of molecules?

A3: Yes, research indicates that TDMAMS reacts with diamines []. Interestingly, the reaction outcome is dependent on the diamine structure. With N,N′-dialkyldiamines, TDMAMS forms substituted 1,3,2-diazasilacycloalkanes, highlighting its ability to participate in ring-forming reactions []. Conversely, reactions with N-alkyldiamines yield polycyclic silazanes, demonstrating a structure-dependent reactivity profile []. This suggests TDMAMS could have applications beyond surface modification, potentially in organic synthesis as well.

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